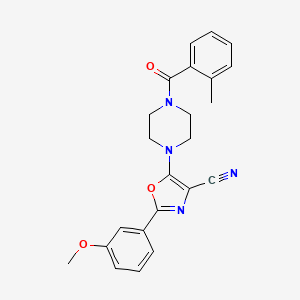
2,6-Di-tert-butyl-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-phenylpyridine (DTBP) is a chemical compound that belongs to the pyridine family. It is widely used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
1. Complex Chemistry and Ligand Behavior
- The chemistry of polypyridine ruthenium(II) complexes, including those with 2,6-di-tert-butyl-4-phenylpyridine analogs, has been explored. These complexes have been characterized for their potential in photochemical experiments, highlighting the stability and versatility of the Ru(terpy)(phen) core under various conditions (Bonnet et al., 2003).
2. Synthesis and Crystal Structure
- Research has been conducted on the synthesis and crystal structure determination of compounds closely related to 2,6-di-tert-butyl-4-phenylpyridine. These studies include the synthesis of hydrophobic betaine dyes and their structural analysis, providing insight into the properties of these compounds (Shekhovtsov et al., 2012).
3. Synthesis of Weak Nucleophilic Bases
- Investigations into the synthesis of weak nucleophilic bases, analogs of 2,6-di-tert-butylpyridine, have been carried out. These studies demonstrate the potential for such compounds to substitute nonnucleophilic bases in organic syntheses, highlighting their utility in chemical reactions (Balaban et al., 2004).
4. Antioxidant Properties in Polymers
- The role of 2,6-di-tert-butyl-4-phenylphenol, a compound related to 2,6-di-tert-butyl-4-phenylpyridine, as an antioxidant in polypropylene has been studied. This research provides insights into the effectiveness and consumption of such antioxidants at various temperatures (Shlyapnikov & Torsueva, 1995).
5. Ligand Synthesis and Complex Chemistry
- There has been a focus on the synthesis of 2,6-di(pyrazolyl)pyridines and their application as ligands in complex chemistry. This research includes luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).
6. Chemical Behavior in Polymerization Processes
- Studies on 2,6-Di-tert-butyl-4-methylpyridine, a similar compound to 2,6-Di-tert-butyl-4-phenylpyridine, have provided insights into its role in distinguishing between different modes of initiation in cationic polymerization. This research contributes to the understanding of initiation mechanisms in polymerization (Moulis et al., 1980).
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-18(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20-16)19(4,5)6/h7-13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHGYHRFEQYAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-phenylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)
![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)
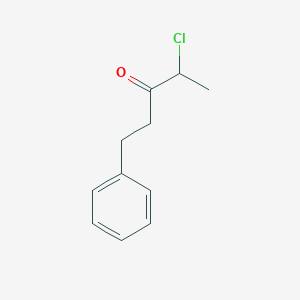
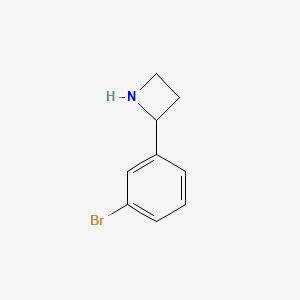
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)
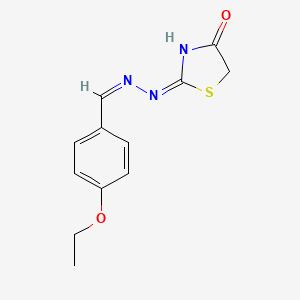
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)
![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)
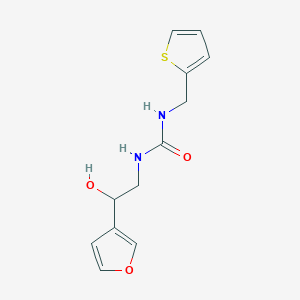
![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)
![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)
